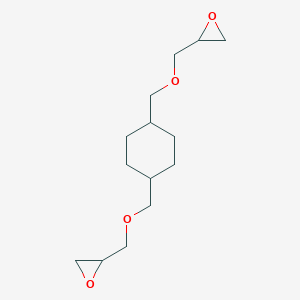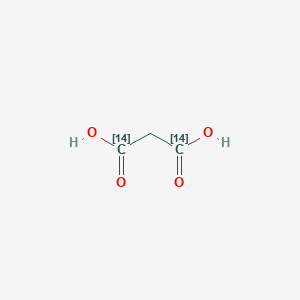
alpha-Amyrin cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Amyrin cinnamate is a naturally occurring compound that belongs to the triterpenoid family. It is obtained from various plant sources such as the bark of the birch tree, the leaves of the olive tree, and the fruits of the apple tree. Alpha-Amyrin cinnamate has been found to possess numerous pharmacological properties such as anti-inflammatory, anti-tumor, and anti-oxidant activities.
Wissenschaftliche Forschungsanwendungen
Chemical Constituents and Sources
- α-Amyrin cinnamate, along with other compounds like taraxerol and β-sitosterol, has been isolated from various plant sources, including Mimusops hexandra and Hoya diversifolia Blume. These studies highlight the diversity of chemical constituents in plants and their potential for various applications (Misra & Mitra, 1968), (Panajon et al., 2016).
Anti-Inflammatory and Chemopreventive Effects
- α-Amyrin cinnamate demonstrates significant anti-inflammatory activity. In a study evaluating triterpene esters from shea fat, α-amyrin cinnamate showed marked anti-inflammatory activity and potential anti-tumor properties, indicating its usefulness in therapeutic applications (Akihisa et al., 2010).
Pharmacological Potential
- The compound's pharmacological potential is further supported by studies demonstrating its role in inhibiting skin inflammation, suggesting potential applications in dermatological conditions and inflammatory diseases (Medeiros et al., 2007).
Amyrin Metabolism and Bioactivity
- Studies on the metabolism of α-amyrin have provided insight into its pharmacokinetics and potential efficacy as a drug candidate. These findings are crucial for the development of therapeutics based on α-amyrin cinnamate (Moreira et al., 2013).
Applications in Neurological Disorders
- Research has also explored the potential of α-amyrin cinnamate in preventing amyloid transformation in neurological disorders, highlighting its potential role in treating conditions like Parkinson's disease (Medvedeva et al., 2020).
Industrial Production and Engineering
- Efforts to engineer microbial systems for the high-yield production of α-amyrin reflect the growing interest in industrial applications of this compound. Such advancements could pave the way for large-scale production and broader utilization in various fields (Yu et al., 2020).
Eigenschaften
CAS-Nummer |
13161-35-8 |
|---|---|
Produktname |
alpha-Amyrin cinnamate |
Molekularformel |
C39H56O2 |
Molekulargewicht |
556.9 g/mol |
IUPAC-Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H56O2/c1-26-18-21-36(5)24-25-38(7)29(34(36)27(26)2)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-28-12-10-9-11-13-28/h9-15,17,26-27,30-32,34H,16,18-25H2,1-8H3/b17-14+/t26-,27+,30+,31-,32+,34+,36-,37+,38-,39-/m1/s1 |
InChI-Schlüssel |
SKSWXHZBFRPYAH-WLTWKNCHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC=CC=C6)C)C)[C@@H]2[C@H]1C)C)C |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=CC=C6)C)C)C2C1C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=CC=C6)C)C)C2C1C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




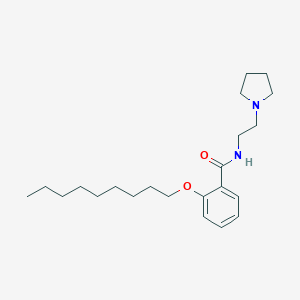
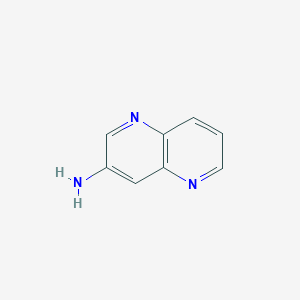

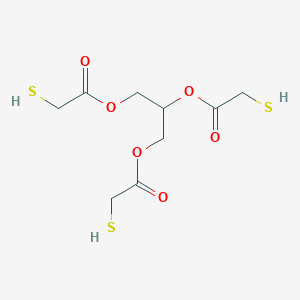
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
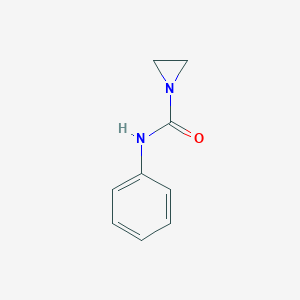


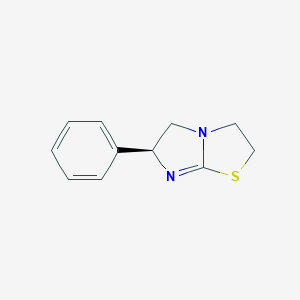
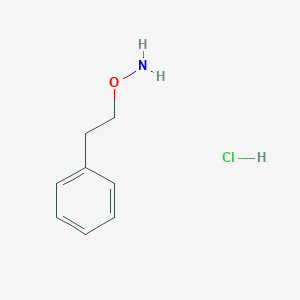
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)
